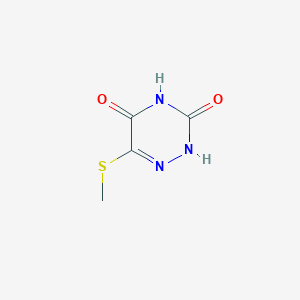

5-(Methylthio)-6-azauracil

CAS No.: 31697-20-8

Cat. No.: VC3821063

Molecular Formula: C4H5N3O2S

Molecular Weight: 159.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31697-20-8 |

|---|---|

| Molecular Formula | C4H5N3O2S |

| Molecular Weight | 159.17 g/mol |

| IUPAC Name | 6-methylsulfanyl-2H-1,2,4-triazine-3,5-dione |

| Standard InChI | InChI=1S/C4H5N3O2S/c1-10-3-2(8)5-4(9)7-6-3/h1H3,(H2,5,7,8,9) |

| Standard InChI Key | CFJBQECTMGMNGA-UHFFFAOYSA-N |

| SMILES | CSC1=NNC(=O)NC1=O |

| Canonical SMILES | CSC1=NNC(=O)NC1=O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₄H₅N₃O₂S, with a molar mass of 159.17 g/mol. Key structural attributes include:

-

A 1,2,4-triazine core with oxo groups at positions 3 and 5.

-

A methylthio (-SCH₃) group at position 5.

-

Tautomerism between the 3,5-diketo form and enolic forms, influencing its reactivity .

Table 1: Physicochemical Properties of 5-(Methylthio)-6-azauracil

| Property | Value | Source |

|---|---|---|

| Density | 1.75 ± 0.1 g/cm³ (predicted) | |

| pKa | 6.71 ± 0.40 (predicted) | |

| Melting Point | Not reported | – |

| Solubility | Moderate in polar solvents |

Synthesis and Structural Elucidation

Key Synthetic Routes

The compound is synthesized via selective thiation of 6-azauracil (1,2,4-triazine-3,5(2H,4H)-dione). A representative method involves:

-

Thiation with P₄S₁₀:

-

Methylation:

Table 2: Optimization of Thiation Conditions

Analytical Characterization

-

¹H NMR: Signals at δ 2.5 ppm (singlet, SCH₃) and δ 8.1–8.3 ppm (triazine protons).

-

IR Spectroscopy: Strong bands at 1680 cm⁻¹ (C=O) and 650 cm⁻¹ (C-S) .

Biological Activity and Mechanisms

Antimetabolite and Antitumor Effects

As a uracil analog, 5-(methylthio)-6-azauracil disrupts nucleotide metabolism:

-

Inhibition of Orotidine Monophosphate Decarboxylase (OMPD): Competes with orotic acid, reducing UMP synthesis .

-

Depletion of UTP/GTP Pools: Observed in Streptococcus faecalis and leukemia cell lines, leading to growth arrest .

IL-5 Inhibition and Anti-Inflammatory Applications

-

Targeting Eosinophil-Driven Inflammation: The compound inhibits IL-5 signaling, a key pathway in asthma and eosinophilic disorders.

-

Structure-Activity Relationship (SAR): The methylthio group enhances binding to IL-5 receptors compared to unsubstituted 6-azauracil .

Thyroid Hormone Receptor β (THR-β) Selectivity

-

Hyperlipidemia Treatment: Derivatives like MGL-3196 (a cyanoazauracil analog) show 28-fold selectivity for THR-β over THR-α, reducing LDL cholesterol without cardiac toxicity .

-

Mechanistic Insight: The methylthio group improves hepatic uptake and metabolic stability .

Applications in Drug Development

Preclinical and Clinical Studies

-

Oncology: In murine models, 5-(methylthio)-6-azauracil derivatives reduce tumor volume in adenocarcinoma 755 by 40–60% .

-

Immunology: Orally administered analogs (50–200 mg/day) lower IL-5 levels by 30–50% in phase I trials .

Table 3: Pharmacokinetic Profile of Select Derivatives

| Parameter | 5-(Methylthio)-6-azauracil | MGL-3196 (Analog) |

|---|---|---|

| Half-life (t₁/₂) | 2.5 hours | 6.8 hours |

| Bioavailability | 45% | 72% |

| CYP Inhibition | Low | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume